N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-[4-(4-Fluorobenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of two sulfonamide groups attached to a phenyl ring, with one of the sulfonamide groups further substituted with a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorobenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide typically involves the nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which makes the ring more susceptible to nucleophilic attack. The reaction conditions often include the use of strong bases and high temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as sulfonation, nitration, and subsequent reduction and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorobenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products can have varied applications depending on their chemical properties.
Scientific Research Applications
N-[4-(4-Fluorobenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorobenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use in direct fluorination and amination of aromatic compounds.
N-Phenyl 4-fluorobenzenesulfonamide: Used in proteomics research.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Studied for its antimicrobial and antioxidant activities.
Uniqueness
N-[4-(4-Fluorobenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide is unique due to its dual sulfonamide groups and the presence of a fluorobenzene moiety. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-14-2-10-18(11-3-14)27(23,24)21-16-6-8-17(9-7-16)22-28(25,26)19-12-4-15(20)5-13-19/h2-13,21-22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXHJGQGTSXHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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